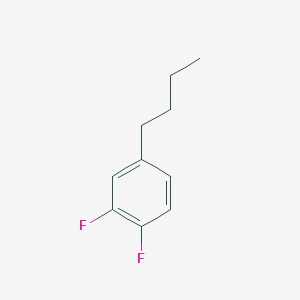

4-Butyl-1,2-difluorobenzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Butyl-1,2-difluorobenzene: is an organic compound with the molecular formula C10H12F2 . It is a derivative of benzene, where two hydrogen atoms are replaced by fluorine atoms at the 1 and 2 positions, and a butyl group is attached at the 4 position. This compound is a colorless liquid and is used in various chemical applications due to its unique properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions:

Balz-Schiemann Reaction: One of the primary methods for synthesizing 1,2-difluorobenzene derivatives involves the Balz-Schiemann reaction. The butyl group can be introduced via Friedel-Crafts alkylation using butyl chloride and aluminum chloride as a catalyst.

Photochemical Fluorodediazoniation: Another method involves the photochemical fluorodediazoniation of in situ-generated diazonium salts in a continuous flow mode.

Industrial Production Methods: Industrial production of 4-butyl-1,2-difluorobenzene typically involves large-scale Balz-Schiemann reactions due to their efficiency and scalability. Continuous flow processes are also employed to ensure high yield and purity .

Análisis De Reacciones Químicas

Types of Reactions:

Electrophilic Aromatic Substitution: 4-Butyl-1,2-difluorobenzene can undergo electrophilic aromatic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding alcohols or ketones.

Common Reagents and Conditions:

Electrophilic Aromatic Substitution: Common reagents include bromine, chlorine, and nitric acid, often in the presence of a Lewis acid catalyst like aluminum chloride.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

Reduction: Hydrogenation reactions using palladium on carbon as a catalyst can be employed for reduction.

Major Products:

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Fluorinated compounds are prevalent in medicinal chemistry due to their ability to modify biological activity. The incorporation of fluorine can enhance the pharmacokinetic properties of drugs, leading to improved efficacy and reduced side effects. For instance, fluorinated benzene derivatives have been investigated for their potential as anticancer agents, with studies showing promising results against various cancer cell lines .

| Compound | Target Disease | Activity |

|---|---|---|

| 4-Butyl-1,2-difluorobenzene | Breast Cancer | Antiproliferative effects |

| This compound | Prostate Cancer | Enhanced bioavailability |

Electrochemical Studies

This compound is utilized as a solvent in electrochemical studies due to its high dielectric constant and non-coordinating nature. It provides a stable medium for the electrochemical analysis of transition metal complexes. Research indicates that this compound allows for the stabilization of reactive intermediates that are otherwise difficult to study .

| Property | Value |

|---|---|

| Dielectric Constant | 13.8 |

| Electrochemical Window | +2.0 V to -2.2 V |

Battery Technology

In the realm of energy storage, this compound has been explored as a component in locally concentrated ionic liquid electrolytes for lithium metal batteries (LMBs). Its role as a cosolvent has shown to enhance lithium ion transport and improve the cycling stability of batteries, achieving high coulombic efficiency rates .

Case Study 1: Anticancer Activity

A study conducted on the antiproliferative effects of fluorinated compounds revealed that this compound exhibited significant activity against breast adenocarcinoma cells (MCF-7). The research highlighted the compound's ability to induce apoptosis in cancer cells while minimizing toxicity to normal cells.

Case Study 2: Electrochemical Behavior

In electrochemical experiments comparing various solvents, this compound was found to facilitate faster electropolymerization rates for metal complexes compared to traditional solvents like acetonitrile. This property was particularly beneficial for developing stable thin films used in sensor applications.

Mecanismo De Acción

The mechanism of action of 4-butyl-1,2-difluorobenzene in chemical reactions involves the interaction of its aromatic ring with electrophiles or nucleophiles. The fluorine atoms on the benzene ring influence the electron density, making the ring less reactive towards electrophiles but more reactive towards nucleophiles . The butyl group can also influence the reactivity by donating electron density to the ring, making it more susceptible to electrophilic attack .

Comparación Con Compuestos Similares

1,2-Difluorobenzene: Lacks the butyl group, making it less hydrophobic and less reactive towards electrophiles.

4-Butylbenzene: Lacks the fluorine atoms, making it more reactive towards electrophiles but less stable.

4-Butyl-1,3-difluorobenzene: Has fluorine atoms at different positions, affecting its reactivity and stability.

Uniqueness: 4-Butyl-1,2-difluorobenzene is unique due to the combined presence of both fluorine atoms and a butyl group. This combination imparts unique chemical properties, such as increased stability and specific reactivity patterns, making it valuable in various chemical and industrial applications .

Actividad Biológica

4-Butyl-1,2-difluorobenzene is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and toxicology. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and data tables that illustrate its effects on various biological systems.

Biological Activity Overview

The biological activity of this compound has been evaluated in several studies, focusing on its effects on cellular mechanisms and potential therapeutic applications.

1. Antimicrobial Activity

Research has shown that derivatives of difluorobenzenes exhibit antimicrobial properties. A study demonstrated that certain substituted difluorobenzenes had significant activity against various fungal strains, suggesting that this compound may possess similar properties .

Table 1: Antimicrobial Activity of Difluorobenzene Derivatives

| Compound | Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Candida albicans | 0.003 µg/mL |

| Aspergillus fumigatus | 0.005 µg/mL | |

| Cryptococcus neoformans | 0.00015 µg/mL |

2. Cytotoxicity Studies

Cytotoxicity assessments using mammalian cell lines (e.g., L929 fibroblasts) have indicated that while some difluorobenzene derivatives can be toxic at higher concentrations, this compound exhibited relatively low toxicity at its effective antimicrobial concentrations .

Figure 1: Cytotoxicity Assessment

- Control Group : Normal morphology observed.

- Treatment at MIC : No significant morphological changes.

- Higher Concentrations : Notable morphological anomalies indicating toxicity.

The mechanism by which this compound exerts its biological effects may involve interaction with cellular targets such as cytochrome P450 enzymes. These enzymes play a crucial role in the metabolism of xenobiotics and are often inhibited by compounds with similar structures .

Case Studies

Several case studies have highlighted the potential applications of this compound in drug development:

- Case Study 1 : A compound similar to this compound was tested for antifungal activity against resistant strains of Candida species. The study found that modifications to the fluorinated benzene ring enhanced antifungal potency significantly compared to standard treatments like fluconazole .

- Case Study 2 : Research involving microtubule stabilization revealed that compounds with similar structures could influence tubulin polymerization dynamics, suggesting a potential role in neuroprotective therapies .

Propiedades

IUPAC Name |

4-butyl-1,2-difluorobenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12F2/c1-2-3-4-8-5-6-9(11)10(12)7-8/h5-7H,2-4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZJSYCTZKRLYIA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC(=C(C=C1)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12F2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.